1,2,3,6-Tetrahydropyridine

Description

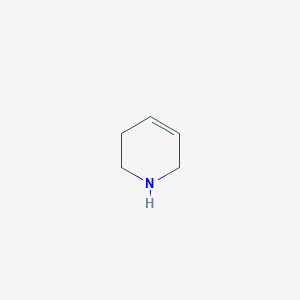

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-2-4-6-5-3-1/h1-2,6H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAHXMZRJCZXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Record name | 1,2,3,6-TETRAHYDROPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075289 | |

| Record name | Pyridine, 1,2,3,6-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3,6-tetrahydropyridine appears as a colorless liquid. Insoluble in water. Floats on water. Vapors heavier than air. Used to make other chemicals., Colorless liquid; [CAMEO] | |

| Record name | 1,2,3,6-TETRAHYDROPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,6-Tetrahydropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

43 °C | |

| Record name | 1,2,3,6-Tetrahydropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

694-05-3 | |

| Record name | 1,2,3,6-TETRAHYDROPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,6-Tetrahydropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6-Tetrahydropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 694-05-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 1,2,3,6-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-tetrahydropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,6-TETRAHYDROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26RLS9D255 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,6-Tetrahydropyridine: Chemical Properties, Structure, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of 1,2,3,6-tetrahydropyridine. A critical structural motif in a variety of biologically active compounds, this heterocyclic amine is of significant interest in the fields of medicinal chemistry and drug development. This document includes a detailed summary of its physicochemical properties, spectroscopic data, and established experimental protocols for its synthesis. Furthermore, this guide explores the pivotal role of a notable derivative, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), in modeling Parkinson's disease, complete with a visualization of its neurotoxic signaling pathway.

Chemical Structure and Identification

This compound, also known as Δ³-piperideine, is a six-membered heterocyclic compound containing a nitrogen atom and a double bond between carbons 4 and 5.[1] Its chemical structure and basic information are as follows:

-

IUPAC Name: this compound[2]

-

Chemical Formula: C₅H₉N[2]

-

Molecular Weight: 83.13 g/mol [2]

-

CAS Registry Number: 694-05-3[2]

-

SMILES: C1CNCC=C1[2]

-

InChI: InChI=1S/C5H9N/c1-2-4-6-5-3-1/h1-2,6H,3-5H2[2]

Synonyms: 3-piperideine, δ³-Piperidine, Δ³-piperideine[2]

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is presented in the table below, facilitating easy reference and comparison.

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 108 °C | [4][5] |

| Melting Point | -48 °C | [4][5] |

| Density | 0.911 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.48 | [4][5] |

| Flash Point | 16 °C (closed cup) | [5] |

| Solubility | Insoluble in water | [2][3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is summarized below.

| Spectroscopic Technique | Key Features and Observations | Reference(s) |

| ¹H NMR | Data available, specific shifts can be found in spectral databases. | [2][6] |

| ¹³C NMR | Data available, specific shifts can be found in spectral databases. | [2][7] |

| Infrared (IR) Spectroscopy | Spectra available, showing characteristic peaks for C=C and C-N bonds. | [2][8] |

| Mass Spectrometry (MS) | Mass spectrum available for molecular weight confirmation and fragmentation analysis. | [2][9] |

Synthesis of this compound and its Derivatives

The synthesis of the this compound core is a key focus in organic synthesis due to its prevalence in bioactive molecules.[10] A variety of methods have been developed, ranging from classical cyclization reactions to modern catalytic approaches.

Experimental Protocol: Multicomponent Synthesis of Substituted Tetrahydropyridines

Multicomponent reactions (MCRs) offer an efficient one-pot approach to synthesize highly functionalized tetrahydropyridines.[11] The following is a general protocol for a Hantzsch-type synthesis.

Reaction Scheme:

Materials:

-

Aromatic or aliphatic aldehyde (1.0 mmol)

-

Aniline or other primary amine (1.0 mmol)

-

Ethyl acetoacetate (B1235776) or other β-ketoester (1.0 mmol)

-

Catalyst (e.g., L-proline, 10 mol%)

-

Solvent (e.g., ethanol, 5 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 mmol), amine (1.0 mmol), β-ketoester (1.0 mmol), and catalyst (0.1 mmol).

-

Add the solvent (5 mL) and stir the mixture at room temperature for 5-10 minutes.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion (typically 6-12 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired substituted tetrahydropyridine (B1245486).

Logical Workflow for Multicomponent Synthesis

Caption: Workflow for the multicomponent synthesis of substituted tetrahydropyridines.

Other Synthetic Approaches

-

Ring-Closing Metathesis (RCM): RCM of diallylamines using ruthenium-based catalysts is a powerful method for constructing the tetrahydropyridine ring.[12][13]

-

Palladium-Catalyzed Heck Reaction: The intramolecular Heck reaction of appropriate amino-alkene precursors can yield tetrahydropyridine derivatives.[6]

-

Aza-Diels-Alder Reaction: The [4+2] cycloaddition of an aza-diene with a dienophile is a classic and effective method for synthesizing six-membered nitrogen heterocycles.[7]

-

Reduction of Pyridinium (B92312) Salts: The controlled reduction of N-substituted pyridinium salts can yield this compound derivatives.[1]

Biological Significance: The MPTP Model of Parkinson's Disease

The tetrahydropyridine scaffold is central to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[14] MPTP is a potent and selective dopaminergic neurotoxin that induces a syndrome in primates that closely resembles Parkinson's disease.[15] This discovery has made MPTP an invaluable tool in neuroscience research for studying the pathology of Parkinson's disease and for developing novel therapeutic strategies.[14]

Signaling Pathway of MPTP Neurotoxicity

The neurotoxicity of MPTP is a multi-step process that begins with its metabolism to the toxic cation 1-methyl-4-phenylpyridinium (MPP⁺).[16] The key events in this pathway are illustrated in the diagram below.

Caption: Signaling pathway of MPTP-induced neurotoxicity.

The process begins with the lipophilic MPTP crossing the blood-brain barrier and entering astrocytes.[15] Within these glial cells, monoamine oxidase B (MAO-B) catalyzes the oxidation of MPTP to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) (MPDP⁺), which is then further oxidized to the toxic metabolite MPP⁺.[17] MPP⁺ is subsequently released into the extracellular space and is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[15] Once inside the neuron, MPP⁺ accumulates in the mitochondria, where it inhibits Complex I of the electron transport chain. This inhibition leads to a cascade of detrimental effects, including ATP depletion and the generation of reactive oxygen species (ROS), ultimately culminating in oxidative stress and the death of the dopaminergic neuron.[15]

Conclusion

This compound is a heterocyclic compound with significant relevance in synthetic and medicinal chemistry. Its physicochemical properties are well-characterized, and a variety of synthetic methods are available for its preparation and the synthesis of its derivatives. The profound neurotoxic effects of its derivative, MPTP, have established it as a critical tool for research into Parkinson's disease. This guide provides a foundational resource for researchers and professionals engaged in the study and application of this important molecular scaffold.

References

- 1. New strategies to synthesize complex pyridines and tetrahydropyridines using main group chemistry [mountainscholar.org]

- 2. Processing of MPTP by monoamine oxidases: implications for molecular toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Visualization of monoaminergic neurons and neurotoxicity of MPTP in live transgenic zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of 1,2,3,6-Tetrahydropyridines via Aminophosphate Enabled Anionic Cascade and Acid Catalyzed Cyclization Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 10. Recent developments in multicomponent synthesis of structurally diversified tetrahydropyridines | Semantic Scholar [semanticscholar.org]

- 11. tandfonline.com [tandfonline.com]

- 12. DOT Language | Graphviz [graphviz.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Studies on the mechanism of MPTP oxidation by human liver monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The role of MAO in MPTP toxicity--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 1,2,3,6-Tetrahydropyridine derivatives

An In-depth Technical Guide on the Biological Activity of 1,2,3,6-Tetrahydropyridine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The this compound (THP) scaffold is a prominent heterocyclic moiety recognized as a "privileged structure" in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1] This technical guide provides a comprehensive overview of the diverse pharmacological activities of this compound derivatives, with a primary focus on their neuroprotective, anticancer, and antimicrobial properties. The discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) induces Parkinsonism has catalyzed extensive research into this chemical class, revealing its potential to modulate critical biological pathways.[1][2] This document synthesizes quantitative data from in vitro and in vivo studies, details key experimental protocols, and presents visual diagrams of relevant biological pathways and experimental workflows to serve as a vital resource for professionals in drug discovery and development.

Neuroprotective and Neurotoxic Activities

The central nervous system is a primary target for this compound derivatives. Their effects are complex, ranging from profound neurotoxicity to promising neuroprotection, largely revolving around the metabolism and action of MPTP.

The MPTP Model and Monoamine Oxidase (MAO) Inhibition

The neurotoxin MPTP is instrumental in studying Parkinson's disease.[1] It is metabolized by monoamine oxidase B (MAO-B) into the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+), which selectively destroys dopaminergic neurons.[3] This mechanism has made the THP scaffold a key template for designing MAO inhibitors. Molecules that inhibit MAO-A are explored as antidepressants, while MAO-B inhibitors are used to treat neurodegenerative conditions like Parkinson's and Alzheimer's diseases.[4][5]

The pathway of MPTP-induced neurotoxicity involves several key steps, beginning with its conversion by MAO-B and culminating in neuronal apoptosis.

Quantitative Data: MAO Inhibition

Numerous this compound derivatives have been synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. The inhibitory concentration (IC₅₀) values for some of these compounds are summarized below.

| Compound | Target | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Citation |

| 4l | MAO-A | 0.40 ± 0.05 | Clorgyline | 0.0045 ± 0.0003 | [4][5] |

| 4n | MAO-B | 1.01 ± 0.03 | L-Deprenyl | 0.0196 ± 0.001 | [4][5] |

Neuroprotective Mechanisms

Beyond MAO inhibition, certain derivatives exert neuroprotective effects through other pathways. Overexpression of the anti-apoptotic protein Bcl-2 has been shown to protect against MPTP-induced neurotoxicity.[3] This protection may involve antioxidant activities and the inhibition of apoptotic pathways.[3] For instance, piperine (B192125), a compound containing a tetrahydropyridine-like structure, demonstrated neuroprotective effects in an MPTP mouse model by maintaining the Bcl-2/Bax balance, reducing oxidative stress, and suppressing neuroinflammation.[6]

Experimental Protocol: MPTP-Induced Parkinson's Mouse Model

A common in vivo model for assessing neuroprotective agents against Parkinson's disease involves the administration of MPTP to mice.

-

Animal Model: Male C57BL/6 mice are typically used.[7]

-

MPTP Administration: Animals receive repeated intraperitoneal (i.p.) injections of MPTP (e.g., 30 mg/kg) for a set period, such as 7 consecutive days.[6]

-

Test Compound Administration: The potential neuroprotective agent (e.g., piperine at 10 mg/kg) is administered orally for a period that includes pretreatment before MPTP injections and continued treatment during the MPTP regimen.[6]

-

Behavioral Analysis: Motor coordination and cognitive function are assessed using tests like the rotarod test and the Morris water maze.[6]

-

Histological and Biochemical Analysis: Post-treatment, brain tissues (specifically the substantia nigra and striatum) are collected.

-

Immunohistochemistry: Tissues are stained for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons.[7]

-

Neurochemical Analysis: Dopamine and its metabolites (DOPAC, HVA) in the striatum are measured using methods like liquid chromatography coupled to electrochemical detection.[7]

-

Analysis of Apoptosis and Inflammation: Levels of proteins like Bcl-2, Bax, and inflammatory cytokines (e.g., IL-1β) are measured.[6]

-

Anticancer Activity

The THP scaffold has emerged as a promising template for the development of novel anticancer agents.[1] Derivatives have shown cytotoxicity against a range of human cancer cell lines.

Spectrum of Anticancer Activity

Substituted 1,2,3,6-tetrahydropyridines have been evaluated against various cancer cell lines, including breast (MCF-7, MDA-MB-231), endometrial (Ishikawa), cervical (HeLa), and liver (HepG2) cancer lines.[8][9][10] The biological activity is highly dependent on the nature and position of substituents on the THP ring.[9]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of THP derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀) values.

| Derivative Class | Cell Line | Activity | Value (µM) | Citation |

| N-Substituted [benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines | Ishikawa (Endometrial) | IC₅₀ | 71.88 to >100 | [9] |

| Thiazole-substituted 1,4-Dihydropyridines | MOLT-4 (Leukemia) | IC₅₀ | 17.4 ± 2.0 | [11] |

| 1,4-Dihydropyridine-Triazole conjugate | HepG2 (Liver) | GI₅₀ | 6.2 | [12] |

| 1,4-Dihydropyridine-Triazole conjugate | HeLa (Cervical) | GI₅₀ | 5.2 | [12] |

| Tetrahydropyrimidines (THPMs) | HeLa (Cervical) | IC₅₀ | 43.63 | [10] |

| Tetrahydropyrimidines (THPMs) | HeLa (Cervical) | IC₅₀ | 52.59 | [10] |

Experimental Protocol: Cytotoxicity Assessment (CellTiter-Glo® Assay)

The CellTiter-Glo® Luminescent Cell Viability Assay is a common method to determine the cytotoxicity of compounds by quantifying ATP, an indicator of metabolically active cells.

-

Cell Culture: Human cancer cells (e.g., MCF-7, Ishikawa) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The test THP derivatives are dissolved (typically in DMSO) and added to the wells at various concentrations. The cells are then incubated for a specified period (e.g., 72 hours).[9]

-

Assay Procedure:

-

The plate and CellTiter-Glo® reagent are equilibrated to room temperature.

-

A volume of reagent equal to the volume of cell culture medium in the well is added.

-

The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.

-

The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Luminescence is recorded using a plate reader. The signal is proportional to the amount of ATP present, and thus to the number of viable cells.

-

Data Analysis: The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Antimicrobial Activity

Tetrahydropyridine derivatives have demonstrated notable activity against a spectrum of microbial pathogens, including bacteria and fungi, making them a promising area for the development of new anti-infective agents.[1][13]

Spectrum of Antimicrobial Activity

Studies have shown that THP derivatives can inhibit the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi (Trichophyton mentagrophytes).[10] Some 1,4-dihydropyridine (B1200194) analogues show particularly strong activity against Mycobacterium smegmatis, a non-pathogenic model for Mycobacterium tuberculosis.[14][15]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The potency of antimicrobial compounds is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

| Derivative Class | Microorganism | MIC (µg/mL) | Citation |

| C2-Substituted 1,4-Dihydropyridine | Mycobacterium smegmatis | 9 | [14][15] |

| C2-Substituted 1,4-Dihydropyridine | Staphylococcus aureus | 25 | [14][15] |

| C2-Substituted 1,4-Dihydropyridine | Escherichia coli | 100 | [14][15] |

| Tetrahydropyrimidines (THPMs) | Trichophyton mentagrophytes | 200 | [10] |

| 1,4-Dihydropyridine-Triazole conjugate | Pseudomonas aeruginosa | 0.5 | [12] |

| 1,4-Dihydropyridine-Triazole conjugate | Candida albicans | 4 | [12] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized protocol for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., McFarland standard).

-

Compound Dilution: The test THP derivative is serially diluted in a 96-well microtiter plate using the broth medium to create a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism in broth, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Synthesis and Evaluation Workflow

The development of novel this compound derivatives follows a structured workflow from chemical synthesis to biological characterization. A generalized synthesis pathway often involves the reduction of a pyridinium (B92312) ylide precursor.

Once synthesized, these novel compounds undergo a rigorous evaluation process to identify promising drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyride Neurotoxicity Is Attenuated in Mice Overexpressing Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective Effect of Schisandra Chinensis on Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Parkinsonian Syndrome in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 9. Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scialert.net [scialert.net]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The 1,2,3,6-Tetrahydropyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,6-tetrahydropyridine moiety, a six-membered nitrogen-containing heterocycle, stands as a privileged scaffold in the landscape of medicinal chemistry. Its structural versatility and presence in a wide array of biologically active natural products and synthetic compounds have cemented its importance in the pursuit of novel therapeutics.[1] This guide provides a comprehensive technical overview of the this compound core, detailing its synthesis, key therapeutic applications, and the underlying mechanisms of action.

Synthesis of the this compound Core

A variety of synthetic strategies have been developed for the construction of the this compound ring system, ranging from classical methods to modern catalytic approaches.

Sodium Borohydride (B1222165) Reduction of Pyridinium (B92312) Ylides

A common and effective method involves the partial reduction of N-substituted pyridinium ylides. This multi-step synthesis typically begins with the amination of a substituted pyridine, followed by reaction with an appropriate acid chloride to form a stable pyridinium ylide. Subsequent reduction with a mild reducing agent, such as sodium borohydride, in an alcoholic solvent furnishes the desired N-substituted-1,2,3,6-tetrahydropyridine.[2][3]

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction offers a powerful and convergent approach to construct the tetrahydropyridine (B1245486) ring with high stereocontrol.[4] This [4+2] cycloaddition can be performed under various conditions, including thermal or Lewis acid catalysis, and allows for the introduction of diverse substituents. The inverse-electron-demand aza-Diels-Alder (IEDDA) reaction is particularly useful for synthesizing highly substituted tetrahydropyridines.[5]

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a versatile tool for the synthesis of unsaturated nitrogen heterocycles, including 1,2,3,6-tetrahydropyridines.[6][7] This method utilizes ruthenium-based catalysts to facilitate the intramolecular metathesis of a diene, forming the cyclic alkene. The reaction is known for its functional group tolerance and has been successfully applied to the synthesis of a diverse range of tetrahydropyridine derivatives.[8][9]

Therapeutic Applications and Biological Activities

The this compound scaffold is a key component in compounds targeting a wide range of diseases, from neurodegenerative disorders to cancer and inflammation.

Neuropharmacology: The MPTP Model and Beyond

The discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) induces a Parkinsonian-like syndrome has been instrumental in understanding the pathophysiology of Parkinson's disease.[1][10] MPTP is metabolized to the toxic pyridinium ion MPP+, which selectively destroys dopaminergic neurons.[11][12] This has spurred extensive research into the development of neuroprotective agents and has highlighted the importance of the tetrahydropyridine scaffold in neuropharmacology.[4]

Beyond the MPTP model, this compound derivatives have been investigated as muscarinic receptor agonists for the potential treatment of Alzheimer's disease.[13][14] These compounds aim to restore cholinergic neurotransmission, which is impaired in this neurodegenerative condition.

Anticancer Activity

Numerous studies have demonstrated the potential of this compound derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, including those of the breast, colon, and lung.[3][15][16][17] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[18]

Anti-inflammatory Properties

The anti-inflammatory potential of the this compound scaffold has been extensively explored. Derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14][19] In vivo studies using models like the carrageenan-induced paw edema assay have confirmed the anti-inflammatory effects of these compounds.[20][21]

Antimicrobial Activity

Derivatives of this compound have also shown promise as antimicrobial agents, with activity against both bacteria and fungi.[22] The broad-spectrum potential of this scaffold makes it an attractive starting point for the development of new anti-infective drugs.[6][23][24]

Quantitative Data Summary

The following tables summarize the biological activities of various this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| EH2 | Ishikawa | 71.88 | [3] |

| EH2 | MCF-7 | >100 | [3] |

| EH2 | MDA-MB-231 | >100 | [3] |

| EH1, EH3, EH4 | Ishikawa | >100 | [3] |

| EH1, EH3, EH4 | MCF-7 | >100 | [3] |

| EH1, EH3, EH4 | MDA-MB-231 | >100 | [3] |

| Compound 4g | HCT-116 | 1.09 ± 0.17 | [18] |

| Compound 4g | A549 | 45.16 ± 0.92 | [18] |

Table 2: Anti-inflammatory Activity of N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines in Carrageenan-Induced Paw Edema

| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference |

| Indomethacin | 10 | 4 | 57.66 | [21] |

| Compound 1 | 200 | 4 | 96.31 | [21] |

| Compound 2 | 200 | 4 | 72.08 | [21] |

| Compound 3 | 200 | 4 | 99.69 | [21] |

| Compound 4c | 300 µmol/kg | 4 | 52.8 | [25] |

Table 3: Muscarinic Receptor Affinity of 1,2,5,6-Tetrahydropyridine Derivatives

| Compound | Receptor | Ki (nM) | Reference |

| Xanomeline | M1 | - | [14] |

| HTL-9936 | M1 | ~100 (EC50) | [14] |

| Substituted-TZTP (5d) | M1 (Pz binding) | Low nM | [26] |

| Substituted-TZTP (5e) | M1 (Pz binding) | Low nM | [26] |

Table 4: Antimicrobial Activity of Tetrahydropyrimidine and Tetrazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound e1 | C. glabrata | 0.98 | [6] |

| Compound b1 | C. glabrata | 1.2 | [6] |

| Compound e1 | E. faecalis | 1.2 | [6] |

| Compound b1 | E. faecalis | 1.3 | [6] |

Key Experimental Protocols

General Procedure for the Synthesis of N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines[3]

-

Preparation of N-amino-3-ethylpyridinium mesitylenesulfonate: 3-Ethylpyridine is reacted with O-mesitylenesulfonylhydroxylamine.

-

Formation of Pyridinium Ylides: The resulting N-amino-3-ethylpyridinium mesitylenesulfonate is reacted with substituted acid chlorides to yield stable crystalline pyridinium ylides.

-

Reduction to Tetrahydropyridines: The pyridinium ylides are reduced with sodium borohydride to furnish the target N-substituted [benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines.

-

Purification and Characterization: The final products are purified and characterized using standard analytical techniques.

CellTiter-Glo® Luminescent Cell Viability Assay[3][12][17][20]

-

Cell Seeding: Plate mammalian cells in an opaque-walled multiwell plate in culture medium.

-

Equilibration: Equilibrate the plate at room temperature for approximately 30 minutes.

-

Reagent Addition: Add CellTiter-Glo® Reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.

-

Data Acquisition: Record luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Carrageenan-Induced Paw Edema in Rats[5][8][15][16]

-

Animal Preparation: Acclimatize rats to the experimental conditions.

-

Compound Administration: Administer the test compound or vehicle to the animals.

-

Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the rat's hind paw.

-

Measurement of Paw Volume: Measure the paw volume at various time points after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Visualizing the Molecular Landscape

Signaling Pathways and Experimental Workflows

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. assaygenie.com [assaygenie.com]

- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 4. benchchem.com [benchchem.com]

- 5. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 6. Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives [ajgreenchem.com]

- 7. researchgate.net [researchgate.net]

- 8. phytopharmajournal.com [phytopharmajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. OUH - Protocols [ous-research.no]

- 12. Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Full and Partial Agonists of Muscarinic M3 Receptors Reveal Single and Oscillatory Ca2+ Responses by β2-Adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fda.gov [fda.gov]

- 19. ch.promega.com [ch.promega.com]

- 20. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemrevlett.com [chemrevlett.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. inotiv.com [inotiv.com]

Spectroscopic Profile of 1,2,3,6-Tetrahydropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,2,3,6-tetrahydropyridine (C₅H₉N), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-4, H-5 (vinylic) | 5.6 - 5.9 | Multiplet | - |

| H-2 (allylic) | ~3.3 | Multiplet | - |

| H-6 (allylic) | ~2.9 | Multiplet | - |

| H-3 | ~2.1 | Multiplet | - |

| N-H | Variable | Broad Singlet | - |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[1] Chemical shifts are reported in ppm.

| Carbon Assignment | Chemical Shift (δ) (ppm) |

| C-4, C-5 (vinylic) | ~125 - 130 |

| C-2 (allylic) | ~50 |

| C-6 (allylic) | ~45 |

| C-3 | ~25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the N-H and C=C bonds.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| C-H Stretch (sp²) | 3000 - 3100 | Medium |

| C-H Stretch (sp³) | 2800 - 3000 | Medium |

| C=C Stretch | 1640 - 1680 | Medium |

| N-H Bend | 1590 - 1650 | Medium |

| C-N Stretch | 1020 - 1250 | Medium |

| =C-H Bend (out-of-plane) | 675 - 1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.[2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 83 | High | [M]⁺ (Molecular Ion) |

| 82 | High | [M-H]⁺ |

| 54 | Moderate | [M-C₂H₅]⁺ (Retro-Diels-Alder) |

| 42 | High | [C₃H₆]⁺ or [C₂H₄N]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

Insert the sample into the NMR magnet and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse program (e.g., zg30). Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16-64), and a relaxation delay of 1-5 seconds.

-

Acquire the proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30). Key parameters include a spectral width of ~220 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2-10 seconds.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable sampling accessory (e.g., attenuated total reflectance - ATR, or salt plates for neat liquid).

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.

-

The software will automatically perform the background subtraction.

Data Processing:

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the major peaks with their corresponding wavenumbers.

GC-MS Protocol

Instrumentation:

-

A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, hexane).

-

Transfer the solution to a 2 mL autosampler vial.

GC Method:

-

Injection: 1 µL, splitless or with a high split ratio (e.g., 50:1).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 35 to 200.

-

Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 3 minutes).

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

References

The Neurotoxic Cascade of MPTP: An In-depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra pars compacta, leading to a syndrome in primates that closely resembles Parkinson's disease. This remarkable specificity has established the MPTP model as an invaluable tool in Parkinson's disease research, providing profound insights into the molecular mechanisms of dopaminergic neurodegeneration. This technical guide provides a comprehensive overview of the core mechanisms underlying MPTP-induced neurotoxicity, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the metabolic activation of MPTP, its selective uptake into dopaminergic neurons, the subsequent mitochondrial dysfunction, the induction of oxidative stress, and the ultimate demise of the neuron through apoptotic pathways. This guide presents quantitative data in structured tables for comparative analysis, details key experimental protocols, and utilizes visualizations to illustrate the complex signaling and experimental workflows.

The Journey of a Protoxin: Metabolic Activation of MPTP

MPTP itself is a lipophilic, uncharged molecule that readily crosses the blood-brain barrier.[1] Its neurotoxic potential is unleashed through a two-step metabolic activation process, primarily occurring within astrocytes.[1]

Step 1: Oxidation to MPDP+

Once in the brain, MPTP is oxidized by monoamine oxidase B (MAO-B), an enzyme located on the outer mitochondrial membrane of glial cells, to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) (MPDP+).[1]

Step 2: Conversion to MPP+

MPDP+ is then further oxidized, likely through a non-enzymatic process, to the active neurotoxin, 1-methyl-4-phenylpyridinium (MPP+).[1] MPP+, being a charged molecule, is unable to readily diffuse across cell membranes and is thus trapped within the extracellular space.[1]

Selective Entry into Dopaminergic Neurons: The Role of the Dopamine (B1211576) Transporter

The selective vulnerability of dopaminergic neurons to MPTP is primarily due to the high-affinity uptake of its toxic metabolite, MPP+, by the dopamine transporter (DAT).[2][3] DAT, a presynaptic membrane protein, is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission. MPP+ is an excellent substrate for DAT, leading to its accumulation within dopaminergic neurons to concentrations far exceeding those in the extracellular milieu.[2][3]

| Parameter | Value | Reference |

| MPP+ Uptake via DAT | ||

| Km (Michaelis Constant) | 10 - 20 µM | [2] |

| Vmax (Maximum Velocity) | Varies by brain region | [2] |

Table 1: Kinetic parameters of MPP+ uptake by the dopamine transporter (DAT). These values indicate a high affinity of MPP+ for DAT, facilitating its efficient accumulation in dopaminergic neurons.

The Powerhouse Under Siege: Mitochondrial Complex I Inhibition

Once inside the dopaminergic neuron, MPP+ is actively sequestered by mitochondria, driven by the large mitochondrial membrane potential.[4] Within the mitochondrial matrix, MPP+ exerts its primary neurotoxic effect by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[4][5]

This inhibition has two major detrimental consequences:

-

ATP Depletion: The blockade of electron flow through Complex I severely impairs oxidative phosphorylation, leading to a dramatic decrease in ATP synthesis.[4] This energy crisis compromises essential cellular functions, including the maintenance of ion gradients and vesicular transport.

-

Increased Reactive Oxygen Species (ROS) Production: The disruption of the electron transport chain results in the leakage of electrons, which then react with molecular oxygen to generate superoxide (B77818) radicals (O2•−).[6] This initiates a cascade of reactive oxygen species (ROS) formation, including hydrogen peroxide (H2O2) and the highly reactive hydroxyl radical (•OH).[6]

| Parameter | Value | Reference |

| MPP+ Inhibition of Mitochondrial Complex I | ||

| IC50 | 0.05 - 0.4 mM | [4][7] |

Table 2: Inhibitory concentration (IC50) of MPP+ on mitochondrial Complex I. These values demonstrate the potent inhibitory effect of MPP+ on the primary site of cellular energy production.

Figure 1: Signaling pathway of MPTP neurotoxicity.

The Oxidative Onslaught: A Cascade of Cellular Damage

The overproduction of ROS, coupled with the depletion of cellular antioxidants, leads to a state of severe oxidative stress.[6] This oxidative damage targets a wide range of cellular components:

-

Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, leading to lipid peroxidation, which compromises membrane integrity and function.

-

Protein Oxidation: Oxidative modification of proteins can lead to their misfolding, aggregation, and loss of function.

-

DNA Damage: ROS can induce single- and double-strand breaks in DNA, as well as oxidative base modifications, which can trigger apoptotic pathways if not repaired.

A key antioxidant that is depleted during MPTP-induced neurotoxicity is glutathione (B108866) (GSH).[8][9][10]

| Parameter | Change | Reference |

| Glutathione (GSH) Levels in Substantia Nigra | Significant decrease | [8][10] |

Table 3: Effect of MPTP on glutathione levels. The depletion of this critical antioxidant exacerbates oxidative stress in dopaminergic neurons.

The Point of No Return: Activation of Apoptotic Pathways

The culmination of ATP depletion and overwhelming oxidative stress triggers the activation of programmed cell death, or apoptosis, in the dopaminergic neuron.[11][12][13] This process is orchestrated by a family of cysteine proteases known as caspases.

The apoptotic cascade in MPTP neurotoxicity is thought to be initiated through the intrinsic, or mitochondrial, pathway. This involves the release of cytochrome c from the mitochondria into the cytosol, which then triggers the activation of caspase-9, the initiator caspase in this pathway. Activated caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3.[11][12][13]

The activity of the Bcl-2 family of proteins plays a crucial role in regulating the intrinsic apoptotic pathway. Pro-apoptotic members, such as Bax, promote the release of cytochrome c, while anti-apoptotic members, like Bcl-2, inhibit this process. In the context of MPTP neurotoxicity, there is a shift in the balance towards pro-apoptotic members, favoring the initiation of apoptosis.[14][15][16]

| Parameter | Change | Reference |

| Caspase-3 Activation | Increased (2.32 ± 0.06)-fold in SNpc | |

| Bax/Bcl-2 Ratio | Increased | [14][15] |

Table 4: Key molecular markers of apoptosis in MPTP-induced neurotoxicity. The activation of caspase-3 and the increased Bax/Bcl-2 ratio are indicative of a commitment to apoptotic cell death.

Experimental Protocols: A Guide to Studying MPTP Neurotoxicity

The following are detailed methodologies for key experiments cited in the study of MPTP-induced neurotoxicity.

MPTP Mouse Model of Parkinson's Disease

Objective: To induce a consistent and reproducible dopaminergic lesion in mice that mimics key features of Parkinson's disease.

Materials:

-

MPTP hydrochloride (Sigma-Aldrich)

-

Sterile 0.9% saline

-

Male C57BL/6 mice (8-10 weeks old)

-

Appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection.

Procedure:

-

Preparation of MPTP Solution: On the day of injection, dissolve MPTP hydrochloride in sterile 0.9% saline to a final concentration of 2 mg/ml. Prepare this solution in a certified chemical fume hood.

-

Animal Dosing: Administer MPTP to mice via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.

-

Dosing Regimen: A common acute regimen involves four injections of MPTP (20 mg/kg, i.p.) at 2-hour intervals on a single day.

-

Post-Injection Monitoring: Monitor the animals closely for any signs of distress or adverse reactions.

-

Tissue Collection: Euthanize the mice at the desired time point post-injection (e.g., 7 days for maximal dopamine depletion).

Isolation of Brain Mitochondria

Objective: To obtain a purified fraction of mitochondria from brain tissue for subsequent functional assays.

Materials:

-

Mouse brain tissue (e.g., striatum, substantia nigra)

-

Mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4)

-

Dounce homogenizer

-

Refrigerated centrifuge

Procedure:

-

Tissue Homogenization: Rapidly dissect the brain region of interest on ice and place it in ice-cold isolation buffer. Homogenize the tissue using a Dounce homogenizer with a loose-fitting pestle followed by a tight-fitting pestle.

-

Differential Centrifugation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

-

Washing: Resuspend the mitochondrial pellet in fresh isolation buffer and repeat the high-speed centrifugation step.

-

Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of appropriate buffer for downstream assays.

Measurement of Mitochondrial Complex I Activity

Objective: To quantify the enzymatic activity of mitochondrial Complex I.

Materials:

-

Isolated mitochondria

-

Assay buffer (e.g., 25 mM potassium phosphate (B84403) buffer, pH 7.2, 5 mM MgCl2)

-

NADH

-

Decylubiquinone

-

Rotenone (B1679576) (Complex I inhibitor)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing assay buffer and isolated mitochondria.

-

Initiate Reaction: Add NADH to initiate the reaction.

-

Measure Activity: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Inhibitor Control: In a separate cuvette, pre-incubate the mitochondria with rotenone before adding NADH to measure the rotenone-insensitive activity.

-

Calculate Specific Activity: Subtract the rotenone-insensitive rate from the total rate to determine the specific activity of Complex I.

Quantification of Striatal Dopamine by HPLC

Objective: To measure the levels of dopamine and its metabolites in the striatum.

Materials:

-

Striatal tissue

-

Perchloric acid (0.1 M)

-

High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector

-

C18 reverse-phase column

Procedure:

-

Tissue Homogenization: Homogenize the striatal tissue in ice-cold 0.1 M perchloric acid.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Sample Injection: Inject the supernatant into the HPLC system.

-

Chromatographic Separation: Separate dopamine and its metabolites on the C18 column using an appropriate mobile phase.

-

Electrochemical Detection: Detect the eluted compounds using an electrochemical detector.

-

Quantification: Quantify the concentration of dopamine by comparing the peak areas to those of known standards.

Measurement of Reactive Oxygen Species (ROS)

Objective: To detect and quantify the production of ROS in brain tissue.

Materials:

-

Brain tissue homogenate

-

2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) or Dihydroethidium (DHE)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Probe Loading: Incubate the brain tissue homogenate with H2DCFDA or DHE. These probes are non-fluorescent until they are oxidized by ROS.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation/emission ~485/530 nm for DCF) or visualize the fluorescence using a microscope.

-

Quantification: The fluorescence intensity is proportional to the amount of ROS produced.

Western Blot Analysis of Apoptotic Proteins

Objective: To determine the expression levels of key apoptotic proteins.

Materials:

-

Brain tissue lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse the brain tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Visualization

Figure 2: Experimental workflow for studying MPTP neurotoxicity.

Conclusion

The study of MPTP neurotoxicity has been instrumental in unraveling the complex molecular cascade that leads to the demise of dopaminergic neurons in Parkinson's disease. From its metabolic activation in glial cells to its selective uptake by the dopamine transporter, and the subsequent mitochondrial insult, oxidative stress, and apoptotic cell death, each step in this pathway presents a potential target for therapeutic intervention. This technical guide has provided an in-depth overview of these core mechanisms, supported by quantitative data and detailed experimental protocols. It is our hope that this resource will serve as a valuable tool for researchers and drug development professionals in their efforts to develop novel strategies to combat Parkinson's disease.

References

- 1. Glutathione depletion potentiates MPTP and MPP+ toxicity in nigral dopaminergic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine transporter mutants selectively enhance MPP+ transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl-4-phenylpyridinium (MPP+) differentially affects monoamine release and re-uptake in murine embryonic stem cell-derived dopaminergic and serotonergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the toxicity of 1-methyl-4-phenylpyridinium ion (MPP+) against mitochondria of mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MPP+ analogs acting on mitochondria and inducing neuro-degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MPP+ Scaffold Containing Lipophilic Compounds are Potent Complex I Inhibitors and Selective Dopaminergic Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) on levels of glutathione in the extrapyramidal system of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Correlation between 1-methyl-4-phenylpyridinium ion (MPP+) levels, ascorbic acid oxidation and glutathione levels in the striatal synaptosomes of the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deprenyl protects from MPTP-induced Parkinson-like syndrome and glutathione oxidation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gene disruption of caspase-3 prevents MPTP-induced Parkinson's disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gene disruption of caspace-3 prevents MPTP-induced Parkinson's disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Evolving Landscape of Tetrahydropyridine Derivatives: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyridine (B1245486) (THP) scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1] From anti-inflammatory and anticancer agents to modulators of the central nervous system, the versatility of the THP ring system continues to be a focal point of drug discovery and development. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of tetrahydropyridine derivatives, offering a comprehensive resource for researchers in the field. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of tetrahydropyridine derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. Systematic modifications of the THP core have led to the identification of potent and selective agents for various biological targets.

Anticancer Activity

Tetrahydropyridine derivatives have demonstrated significant potential as anticancer agents, with studies revealing key structural features that govern their cytotoxicity. The introduction of various substituents on the phenyl rings of tetrahydropyridine scaffolds has been a common strategy to enhance anticancer potency.

| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| Dihydropyridine Derivative 6 | 4-(2-Ethoxyphenyl)-6-(4-fluorophenyl) | HT-29 (Colon) | 0.70 | [2] |

| Dihydropyridine Derivative 4 | 4-(2-Hydroxyphenyl)-6-(4-fluorophenyl) | MDA-MB-231 (Breast) | 4.6 | [2] |

| Tetralin-derivative 3a | 2,6-dihaloarylchalcone | Hela (Cervical) | 3.5 µg/mL | [3] |

| Tetralin-derivative 3a | 2,6-dihaloarylchalcone | MCF7 (Breast) | 4.5 µg/mL | [3] |

| DHP Derivative 7d | 3,5-diacetyl-4-[2-(2-chlorophenyl)thiazol-4-yl] | MCF-7 (Breast) | 28.5 ± 3.5 | [4] |

| DHP Derivative 7a | 3,5-dibenzoyl-4-(2-methylthiazol-4-yl) | LS180 (Colon) | 29.7 ± 4.7 | [4] |

| DHP Derivative 7a | 3,5-dibenzoyl-4-(2-methylthiazol-4-yl) | MOLT-4 (Leukemia) | 17.4 ± 2.0 | [4] |

| Tetrahydropyrimidine (B8763341) 4c | Not Specified | AGS (Gastric) | 69.60 | [1] |

Anti-inflammatory Activity

The anti-inflammatory properties of tetrahydropyridine derivatives have been extensively investigated. The inhibition of pro-inflammatory cytokines such as TNF-α is a key mechanism of action for many of these compounds.

| Compound ID | Target/Assay | In Vitro/In Vivo | IC50/ID50 | Reference |

| Pyrrole Derivative 17 | LPS-induced TNFα production | In Vitro (Human whole blood) | IC50 = 1.86 µM | [5] |

| Pyrrole Derivative 17 | LPS-induced TNFα production | In Vivo (Mice) | ID50 = 5.98 mg/kg | [5] |

| Compound 3o | LPS-induced TNFα production | In Vitro (Human whole blood) | IC50 = 0.44 µM | [6] |

| Compound 3i | LPS-induced TNFα production | In Vivo (Mice) | ID50 = 1.42 mg/kg | [6] |

| Compound 51 | NF-κB activity inhibition | In Vitro | IC50 = 172.2 ± 11.4 nM | [7] |

| Compound 51 | NO release inhibition | In Vitro | IC50 = 3.1 ± 1.1 µM | [7] |

Monoamine Oxidase (MAO) Inhibition

Certain tetrahydropyridine derivatives are potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters. This activity makes them promising candidates for the treatment of neurological disorders.

| Compound ID | Target | IC50 (µM) | Reference |

| Compound 4l | MAO-A | 0.40 ± 0.05 | [8] |

| Compound 4n | MAO-B | 1.01 ± 0.03 | [8] |

| 1-propargyl-4-styrylpiperidine (cis-isomer) | MAO-A | 0.7261 ± 0.0269 | [9] |

| 1-propargyl-4-styrylpiperidine (trans-isomer) | MAO-B | 0.3422 ± 0.0224 | [9] |

Mechanism of Action and Signaling Pathways

The biological effects of tetrahydropyridine derivatives are mediated through their interaction with various signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Anticancer Mechanisms: Induction of Apoptosis and Cell Cycle Arrest

Several studies have indicated that the anticancer effects of tetrahydropyridine derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, novel tetrahydropyrimidine derivatives have been shown to induce apoptosis in AGS gastric cancer cells, with evidence of increased expression of genes related to apoptosis and cell cycle pathways, such as p53 and caspases.[1] Some dihydropyridine-based triazole derivatives have been found to induce cell death through apoptosis and promote cell cycle arrest at the G2/M phase in colorectal adenocarcinoma cells.[10]

References

- 1. Synthesis, evaluation of the cytotoxicity, apoptosis induction in AGS cell line and gene expression and molecular modeling studies of novel tetrahydropyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

The Tetrahydropyridine Moiety: A Privileged Scaffold in Natural Products for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyridine (B1245486) (THP) ring system is a fascinating and recurring structural motif in a diverse array of natural products.[1][2] This heterocyclic scaffold is not merely a molecular curiosity; its presence often imparts significant biological activity, making it a focal point in the fields of medicinal chemistry and drug discovery.[3] Natural products containing the tetrahydropyridine moiety have demonstrated a broad spectrum of pharmacological properties, including neuroprotective, anticancer, anti-inflammatory, and antimicrobial effects.[1][3] This technical guide provides a comprehensive overview of representative natural products featuring the tetrahydropyridine core, with a focus on their biological activities, the experimental protocols for their isolation and characterization, and the signaling pathways they modulate.

Representative Natural Products and Their Biological Activities

The structural diversity of tetrahydropyridine-containing natural products is vast, spanning from plant alkaloids to metabolites from marine organisms and bacteria. This diversity is mirrored in their wide range of biological targets and therapeutic potential. Below is a summary of some prominent examples, with their quantitative biological data presented in Table 1.

Koreenceines: A family of tetrahydropyridine alkaloids produced by the rhizosphere bacterium Pseudomonas koreensis, koreenceines exhibit antimicrobial activity, particularly against members of the Bacteroidetes phylum.[4][5][6] Their discovery highlights the largely untapped potential of microbial sources for novel bioactive compounds.

Betanin: This well-known betalain pigment, responsible for the deep red color of beets, contains a 1,2,3,4-tetrahydropyridine ring.[1][2] While primarily used as a natural food colorant, studies have explored its antioxidant properties.

Pinnatoxins and Pinnamine: Isolated from the bivalve Pinna muricata, these marine alkaloids possess a complex polycyclic structure with an embedded tetrahydropyridine ring. Pinnatoxins are potent shellfish poisons that act as calcium channel activators.[7] Pinnamine also exhibits significant acute toxicity in mice.[7]

Tetrahydropiperine (B1681285) (THP): A natural alkaloid, THP has shown neuroprotective effects in models of ischemic stroke.[8] Its mechanism of action involves the modulation of key signaling pathways related to cell survival and autophagy.

Quantitative Biological Data

The following table summarizes the quantitative biological data for a selection of natural products containing the tetrahydropyridine moiety and other relevant compounds discussed in this guide.

| Compound/Extract | Target/Assay | Cell Line/Model | Activity (IC50/EC50 in µM) | Reference(s) |

| Quercetin | Mammosphere Formation (CSC propagation) | MCF7 | 20 - 40 | [9] |

| Glucosamine | Mammosphere Formation (CSC propagation) | MCF7 | < 5000 | [9] |

| Carvedilol | Mammosphere Formation (CSC propagation) | MCF7 | 25 | [9] |

| Ciprofloxacin | Mammosphere Formation (CSC propagation) | MCF7 | 100 | [9] |

| Aloe Emodin | Mammosphere Formation (CSC propagation) | MCF7 | 10 - 25 | [9] |

| Aloin | Mammosphere Formation (CSC propagation) | MCF7 | 50 | [9] |

| Tannic Acid | Mammosphere Formation (CSC propagation) | MCF7 | 25 | [9] |

| Chlorophyllin | Mammosphere Formation (CSC propagation) | MCF7 | 50 - 100 | [9] |

| Sanguinarine | Apoptosis Induction | HeLa | 3.5 | [10] |

| Sanguinarine | Tubulin Polymerization Inhibition | - | 32 (vs Colchicine), 46 (vs Podophyllotoxin) | [10] |

| Chelerythrine | Tubulin Polymerization Inhibition | - | 55 (vs Colchicine), 60 (vs Podophyllotoxin) | [10] |

| Corynoline | Cell Cycle Inhibition & Apoptosis | B16F10 | 6.16 | [10] |

| Corynoline | Cell Cycle Inhibition & Apoptosis | A375 | 5.56 | [10] |

| NK-109 | Cytotoxicity | HeLa S3 + human liver S-9 | 0.08 µg/mL (0.32 µM) | [10] |

| NK-109 | Cytotoxicity | K562/ADM | 0.045 µg/mL | [10] |

| NK-109 | Cytotoxicity | adr MCF7 | 0.42 µg/mL | [10] |

| NK-109 | Cytotoxicity | PC-9/CDDP | 0.19 µg/mL | [10] |

| NK-109 | Cytotoxicity | SKOV3/VP | 0.21 µg/mL | [10] |

| Voacafricine B | Antibacterial | S. aureus | 3.12 µg/mL | [7] |

| Voacafricine B | Antibacterial | S. typhimurium | 0.78 µg/mL | [7] |